molecular formula C22H27N3O4S B4859058 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

Cat. No.: B4859058
M. Wt: 429.5 g/mol
InChI Key: VDNVPLUXDGDNBW-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Sulfonyl Group: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the Morpholine Moiety: The morpholine moiety can be introduced through nucleophilic substitution reactions using morpholine and appropriate electrophiles.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications in treating diseases such as cancer, microbial infections, and neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-methyl-N-(2-morpholin-4-ylethyl)-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-17-15-19-16-18(22(26)23-9-10-24-11-13-29-14-12-24)7-8-21(19)25(17)30(27,28)20-5-3-2-4-6-20/h2-8,16-17H,9-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNVPLUXDGDNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
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2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
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2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
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2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 5
2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Reactant of Route 6
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2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-(phenylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide

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